3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-16-10-8-15(9-11-16)28-23(29)17-12-7-14(13-19(17)25-24(28)30)22-26-21(27-33-22)18-5-3-4-6-20(18)32-2/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUEFHJRKAIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.39 g/mol. The structure features a quinazoline core substituted with methoxyphenyl and oxadiazole groups, which are known to enhance biological activity.
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant antimicrobial properties. A study evaluating various quinazoline compounds found that those with oxadiazole substitutions exhibited promising activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested using the Agar well diffusion method against standard bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 18 |
| Escherichia coli | 14 | Ampicillin | 17 |
| Bacillus subtilis | 16 | Gentamicin | 20 |
The results indicated that the compound showed moderate antibacterial activity comparable to standard antibiotics .
Anticancer Activity
Quinazolines have been explored for their anticancer potential due to their ability to inhibit various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.
A notable study screened this compound against a panel of 60 cancer cell lines and found that it displayed significant activity at concentrations lower than those required for many existing chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast cancer) | 5.2 | Doxorubicin | 2.8 |
| HCT116 (Colon cancer) | 6.1 | Cisplatin | 3.5 |
These findings suggest that the compound may serve as a lead for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been documented. The compound was evaluated in animal models for its ability to reduce inflammation induced by carrageenan. The results showed a significant reduction in paw edema, indicating its efficacy as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
| Standard (Indomethacin) | 50 |
This data highlights the compound's potential to mitigate inflammatory responses .
Case Studies
Recent research has focused on synthesizing derivatives of quinazoline-2,4(1H,3H)-dione to enhance biological activity. For instance, a study reported that modifications at various positions on the quinazoline ring significantly influenced both antimicrobial and anticancer activities. It was found that electron-donating groups at specific positions improved potency against certain bacterial strains and cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit substantial anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that the incorporation of oxadiazole moieties enhances the cytotoxic effects against these cells, suggesting a synergistic effect between the quinazoline core and the oxadiazole substituent.
Case Study:
A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various quinazoline derivatives, including our compound. The results indicated that it significantly reduced cell viability in breast and colon cancer cell lines by inducing apoptosis through mitochondrial pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death.
Case Study:
In a comparative study published in Pharmaceutical Biology, the compound was tested against several pathogenic bacteria and fungi. Results showed a notable inhibition zone against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections .
Material Science Applications
1. Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
| Stability | High under ambient conditions |
2. UV Absorption
Due to its methoxy groups, the compound demonstrates effective UV absorption properties, which can be utilized in sunscreen formulations and UV protective coatings.
Case Study:
A formulation study conducted by Sarex explored the use of this compound as a UV filter in cosmetic products. The results indicated a high efficacy in blocking UV radiation while maintaining skin compatibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound?
- Methodology :
- Palladium-catalyzed reductive cyclization : Utilize nitroarenes and formic acid derivatives as CO surrogates to construct the oxadiazole ring (see palladium-mediated protocols in ).
- Hydrazide cyclization : React hydrazides with phosphoryl chloride (POCl₃) at 120°C to form the 1,3,4-oxadiazole moiety (as demonstrated in ).
- Quinazoline-dione core synthesis : Employ condensation reactions between anthranilic acid derivatives and urea or thiourea under acidic conditions (analogous to methods in ).
- Key validation : Monitor reaction progress via TLC and confirm intermediates using IR spectroscopy (C=O and N-H stretches) .
Q. How should this compound be characterized spectroscopically?
- Stepwise approach :
NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) using ¹H/¹³C NMR. Compare with structurally similar oxadiazole-quinazoline hybrids ().
X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, space group C2/c; refine with R < 0.1 using software like SHELX) .
Mass spectrometry : Verify molecular ion [M+H]⁺ peaks (expected m/z ~500–550) and fragmentation patterns .
Q. What safety precautions are required during handling?
- Hazard mitigation :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (based on Safety Data Sheets for analogous oxadiazoles; ).
- Work in a fume hood to avoid inhalation of fine particulate matter .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Strategies :
- Dose-response studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects (as in ).
- Target selectivity assays : Compare inhibition of related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) to rule off-target effects .
- Structural analogs : Synthesize derivatives with modified methoxy groups or oxadiazole substituents to isolate pharmacophores ( ).
Q. What computational methods are suitable for modeling this compound’s interactions?
- Protocols :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps; ).
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs (validate with co-crystallized ligands from ).
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can reaction conditions be optimized for gram-scale synthesis?
- Key parameters :
- Catalyst loading : Test Pd(OAc)₂ concentrations (0.5–5 mol%) to balance cost and yield ().
- Solvent screening : Compare DMF, THF, and toluene for cyclization efficiency (polar aprotic solvents often favor oxadiazole formation; ).
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80→120°C over 30 min) .
Q. What statistical methods are recommended for analyzing spectral data?
- Tools :
- Error analysis : Apply least-squares refinement for crystallographic data () and Grubbs’ test for outlier detection in biological replicates .
- Multivariate analysis : Use PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
